molecular formula C20H25N5O7S2 B601305 2-Cefetamet Pivoxil CAS No. 126617-54-7

2-Cefetamet Pivoxil

Número de catálogo: B601305
Número CAS: 126617-54-7
Peso molecular: 511.58
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Cefetamet Pivoxil involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Aplicaciones Científicas De Investigación

Clinical Efficacy

1. Urinary Tract Infections (UTI)
2-Cefetamet Pivoxil has demonstrated significant effectiveness in treating uncomplicated urinary tract infections. In clinical trials, a single dose of 2 grams resulted in a cure rate of 93.3%, outperforming cefadroxil, which had a cure rate of 74.4% . In complicated UTIs, the efficacy was also notable, with a cure rate of 87.9% over a ten-day treatment period .

2. Respiratory Tract Infections
The antibiotic has shown high efficacy against respiratory pathogens. In cases of acute exacerbation of chronic bronchitis, the cure rate was reported at 88% . Furthermore, it was effective in treating pneumonia and infections of the ear, nose, and throat, with response rates ranging from 89% to 93% depending on the dosage administered .

3. Gonorrhea Treatment
In treating gonorrhea, single doses of 1500 mg and 1200 mg of this compound were fully effective . This highlights its potential as a reliable option for managing this sexually transmitted infection.

Pharmacokinetics

1. Bioavailability Studies
Research has indicated that the bioavailability of different formulations of this compound varies significantly. For instance, tablet formulations (500 mg) showed an absolute bioavailability of approximately 55%, while syrup formulations had lower bioavailability at around 37.9% . The absorption rates were faster for tablet forms compared to syrup forms when taken with food, which is crucial for optimizing therapeutic outcomes.

Table: Bioavailability Comparison

FormulationBioavailability (%)Peak Concentration (mg/L)Mean Absorption Time (h)
M500 Tablet55.03.82.5
M250 Tablet55.73.92.4
Syrup37.9N/A3.9

Tolerability and Safety

The tolerability profile of this compound has been favorable across multiple studies. Adverse events were reported in approximately 6-7% of patients, primarily gastrointestinal issues such as diarrhea and nausea . Importantly, these side effects were mostly mild and reversible upon discontinuation of treatment.

Case Studies

Several case studies have focused on the application of this compound in clinical settings:

  • Case Study: Treatment of Pyelonephritis in Children
    A randomized comparative study involving children with acute pyelonephritis demonstrated that treatment with cefetamet pivoxil was effective and well-tolerated, providing valuable insights into its pediatric applications .
  • Case Study: Impact on Intestinal Microflora
    A study involving germ-free mice indicated that therapeutic doses of cefetamet pivoxil do not significantly alter normal intestinal microflora, suggesting its safety concerning gut health during antibiotic therapy .

Actividad Biológica

2-Cefetamet Pivoxil is an orally administered third-generation cephalosporin antibiotic known for its broad spectrum of antibacterial activity. This compound is particularly effective against various Gram-positive and Gram-negative bacteria, making it a valuable option in treating respiratory and urinary tract infections. This article explores its biological activity, pharmacokinetics, clinical efficacy, and tolerability based on diverse research findings.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively studied. Notably, its free acid form (Ro 15-8075) demonstrated significant bacteriostatic and bactericidal properties against a range of clinical isolates.

In Vitro Studies

A study involving 355 clinical isolates revealed that the compound inhibited 88.2% of Enterobacteriaceae and 94.5% of Vibrionaceae at concentrations of 4 mg/L and 8 mg/L, respectively. However, it was less effective against glucose non-fermentative Gram-negative rods, with resistance noted in Campylobacter jejuni .

Bacterial GroupInhibition PercentageConcentration (mg/L)
Enterobacteriaceae88.2%4
Vibrionaceae94.5%8
Glucose non-fermentative rodsInsufficient-

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. In a study comparing different formulations, the M500 tablet showed an absolute bioavailability of 58.4% , significantly higher than the syrup formulation at 37.9% .

Bioavailability Data

FormulationAbsolute Bioavailability (%)Peak Concentration (mg/L)
M500 Tablet58.4%3.8
M250 Tablet55.7%3.9
Syrup37.9%-

Clinical Efficacy

Cefetamet Pivoxil has been evaluated in numerous clinical trials, demonstrating effectiveness in treating various infections.

Key Findings from Clinical Trials

  • Respiratory Infections : In a review of 4,112 patients , cefetamet pivoxil proved at least as effective as other antibiotics for treating complicated urinary tract infections, pneumonia, and acute exacerbations of chronic bronchitis .
  • Pyelonephritis : A comparative study involving 37 children with acute pyelonephritis indicated that cefetamet pivoxil was effective, with a treatment regimen showing favorable outcomes compared to standard therapies .

Tolerability and Side Effects

Cefetamet Pivoxil is generally well tolerated among patients. In the reviewed studies:

  • Adverse events were reported in 7.2% of patients, primarily gastrointestinal issues such as diarrhea and nausea.
  • Serious adverse events were rare, with only 0.5% premature treatment withdrawals noted due to side effects .

Propiedades

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOGWMJYXXZSN-GEYYFRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.